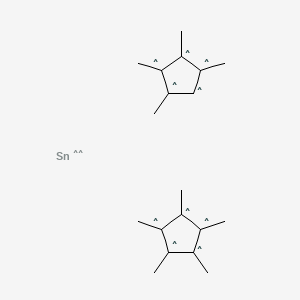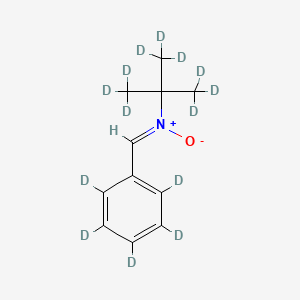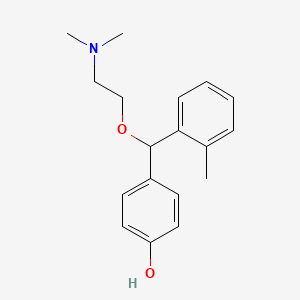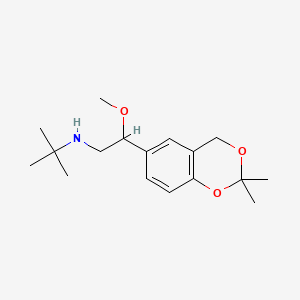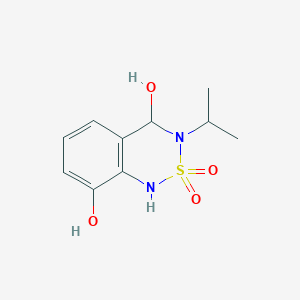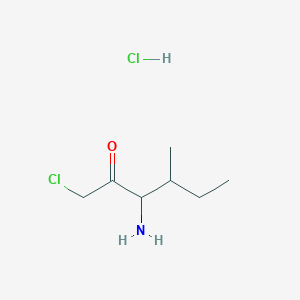
3-Amino-1-chloro-4-methylhexan-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of both an amino group and a chlorine atom, makes it an interesting subject for research in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of a suitable precursor, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism by which (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3R,4R)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride: The enantiomer of the compound, which may have different biological activities.
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one: The free base form of the compound.
(3S,4S)-3-Amino-4-methylhexan-2-one hydrochloride: A derivative lacking the chlorine atom.
Uniqueness
(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a chlorine atom. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound for research and development.
属性
分子式 |
C7H15Cl2NO |
|---|---|
分子量 |
200.10 g/mol |
IUPAC 名称 |
3-amino-1-chloro-4-methylhexan-2-one;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-3-5(2)7(9)6(10)4-8;/h5,7H,3-4,9H2,1-2H3;1H |
InChI 键 |
YAWFAOTZMQRKFE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)CCl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


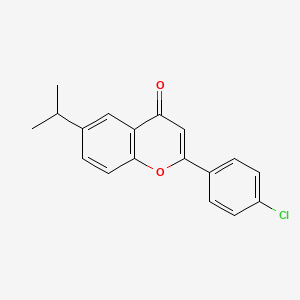
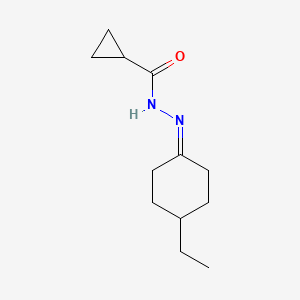
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
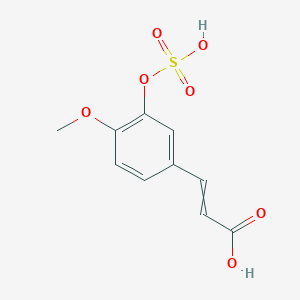
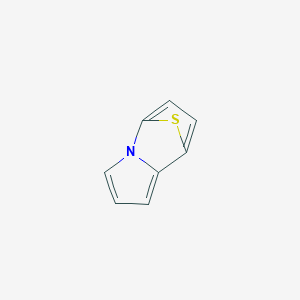

![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
